molecular formula C14H15FN2O2 B048955 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone CAS No. 84163-10-0

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

Cat. No.: B048955
CAS No.: 84163-10-0
M. Wt: 262.28 g/mol
InChI Key: PZNSVLCWHLHDLK-UHFFFAOYSA-N
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Description

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C14H15FN2O2 and a molecular weight of 262.28 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone involves several steps. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes under mild conditions . Another approach involves the use of triethylamine and other reagents to facilitate the reaction . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:

  • 1-(4-(5-Chlorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
  • 1-(4-(5-Bromobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
  • 1-(4-(5-Methylbenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities .

Biological Activity

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone (CAS Number: 84163-10-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H15FN2O2
  • Molecular Weight : 262.28 g/mol
  • Melting Point : 158-159 °C
  • Purity : ≥96% .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural components suggest potential interactions with neurotransmitter systems and enzyme inhibition, particularly in the context of tyrosinase inhibition, which is crucial in melanin production.

1. Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin. Compounds that inhibit this enzyme are valuable in treating hyperpigmentation disorders. Research indicates that derivatives of piperidine compounds exhibit significant tyrosinase inhibitory activity. For instance, a related compound showed an IC50 value of 0.18 μM against AbTYR (Agaricus bisporus tyrosinase), indicating strong inhibitory potential .

2. Antimelanogenic Effects

In vitro studies have demonstrated that certain derivatives can exert antimelanogenic effects without cytotoxicity on B16F10 melanoma cells. This suggests that this compound may similarly influence melanogenesis .

Study 1: Synthesis and Characterization

A study focused on the synthesis of various piperidine derivatives, including the target compound, explored their structure-activity relationships (SAR). The synthesized compounds underwent extensive characterization using IR, NMR, and mass spectrometry techniques to confirm their structures .

Study 2: Docking Studies

Molecular docking simulations were performed to predict the binding affinity of this compound to the active site of tyrosinase. The results indicated favorable interactions, supporting its potential as a competitive inhibitor .

Data Tables

Compound NameIC50 (μM)Biological Activity
Compound A0.18Tyrosinase Inhibitor
Compound B0.36Antimelanogenic Effect
This compoundTBDPotential Tyrosinase Inhibitor

Properties

IUPAC Name

1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-9(18)17-6-4-10(5-7-17)14-12-8-11(15)2-3-13(12)19-16-14/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNSVLCWHLHDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NOC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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